tert-Butyl heptafluorobutaneperoxoate
Description
tert-Butyl heptafluorobutaneperoxoate (C₇F₇COO-O-t-Bu) is a fluorinated peroxyester compound primarily utilized as a radical initiator in high-temperature polymerization processes, particularly for fluoropolymers. Its structure features a tert-butyl group bonded to a peroxy oxygen, which is connected to a heptafluorobutane chain. This fluorinated backbone imparts exceptional thermal stability and solubility in fluorinated solvents, distinguishing it from non-fluorinated analogs. The compound decomposes at elevated temperatures (typically 110–130°C) to generate free radicals, initiating controlled polymer chain growth. Its applications span specialty materials, including coatings, elastomers, and high-performance plastics resistant to extreme environments .
Properties
CAS No. |
91481-65-1 |
|---|---|
Molecular Formula |
C8H9F7O3 |
Molecular Weight |
286.14 g/mol |
IUPAC Name |
tert-butyl 2,2,3,3,4,4,4-heptafluorobutaneperoxoate |
InChI |
InChI=1S/C8H9F7O3/c1-5(2,3)18-17-4(16)6(9,10)7(11,12)8(13,14)15/h1-3H3 |
InChI Key |
IEIUNVABWRASPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl heptafluorobutaneperoxoate can be synthesized through the reaction of tert-butyl hydroperoxide with heptafluorobutyric acid under controlled conditions. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the peroxide bond. The reaction is carried out at low temperatures to prevent decomposition of the peroxide.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The process includes the continuous addition of reactants and the removal of by-products to ensure high yield and purity. Safety measures are crucial due to the compound’s reactive nature.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl heptafluorobutaneperoxoate undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, capable of oxidizing a wide range of organic substrates.
Reduction: Under specific conditions, it can be reduced to its corresponding alcohols and acids.
Substitution: The compound can participate in substitution reactions, where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include transition metal catalysts and solvents like acetonitrile. Reactions are typically conducted at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Reagents like halogens or nucleophiles are used in the presence of a catalyst.
Major Products
Oxidation: Produces ketones, aldehydes, and carboxylic acids.
Reduction: Yields alcohols and corresponding acids.
Substitution: Results in the formation of various substituted organic compounds.
Scientific Research Applications
tert-Butyl heptafluorobutaneperoxoate has diverse applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions, particularly in the production of plastics and resins.
Biology: Employed in oxidative stress studies to understand the effects of reactive oxygen species on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in oxidative stress-related diseases.
Industry: Utilized in the synthesis of specialty chemicals and as a bleaching agent in the textile industry.
Mechanism of Action
The mechanism of action of tert-Butyl heptafluorobutaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals initiate various chemical reactions, including polymerization and oxidation. The compound’s molecular targets include unsaturated hydrocarbons and other reactive organic molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl heptafluorobutaneperoxoate with structurally or functionally analogous peroxyesters and peroxides, focusing on reactivity, thermal stability, solubility, and industrial applicability.
Structural and Functional Analogues
tert-Butyl Peroxybenzoate (C₆H₅COO-O-t-Bu) Structure: Aromatic ester group instead of fluorinated chain. Thermal Stability: Decomposes at 90–105°C, lower than this compound due to the absence of fluorine’s electron-withdrawing stabilization .
Di-tert-Butyl Peroxide ((t-Bu)₂O₂)
- Structure : Symmetric peroxide without ester linkage.
- Reactivity : Generates two tert-butoxy radicals upon decomposition. Lower initiation efficiency in fluorinated systems due to volatility and incompatibility with polar solvents .
- Thermal Profile : Decomposes at 70–85°C, making it unsuitable for high-temperature processes.
tert-Butyl Peroxyacetate (CH₃COO-O-t-Bu)
- Structure : Short alkyl chain instead of fluorinated group.
- Solubility : Miscible in hydrocarbons but insoluble in fluorinated solvents.
- Stability : Moderate thermal stability (decomposition at 95–110°C), limiting use in fluoropolymer applications .
Key Comparative Data
| Property | This compound | tert-Butyl Peroxybenzoate | Di-tert-Butyl Peroxide | tert-Butyl Peroxyacetate |
|---|---|---|---|---|
| Decomposition Temp (°C) | 120–130 | 90–105 | 70–85 | 95–110 |
| Half-Life at 100°C (hours) | >24 | 6–8 | <1 | 10–12 |
| Solubility in HFE-7100* | High | Low | None | Low |
| Fluoropolymer Initiator Efficiency | Excellent | Poor | Poor | Moderate |
*HFE-7100: Hydrofluoroether solvent commonly used in fluoropolymer synthesis.
Sources : .
Mechanistic and Industrial Differentiation
- Fluorinated Chain Impact : The heptafluorobutane group enhances oxidative stability and reduces chain-transfer reactions, critical for synthesizing high-molecular-weight fluoropolymers .
- Safety Profile : this compound exhibits lower shock sensitivity compared to di-tert-butyl peroxide, which is highly volatile and prone to explosive decomposition .
- Economic Considerations: Higher production costs due to fluorination steps, but justified in niche applications requiring solvent compatibility and thermal resistance .
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